molecular formula C14H19N5O2 B2630131 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1206995-72-3

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2630131
CAS RN: 1206995-72-3
M. Wt: 289.339
InChI Key: TXCPTWSMOLMVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, also known as CDPPB, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, focusing on six unique fields:

Anticancer Agents

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has shown promise as an anticancer agent. The 1,3,4-oxadiazole moiety is known for its ability to inhibit various cancer cell lines, including HeLa and MCF-7 . This compound can interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells. Its potential to target multiple pathways makes it a valuable candidate for further development in cancer therapy.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. The oxadiazole ring is known for its broad-spectrum activity against bacteria and fungi . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance. Its ability to disrupt microbial cell walls and inhibit essential enzymes contributes to its effectiveness.

Anti-inflammatory Agents

Research has indicated that derivatives of 1,3,4-oxadiazole, including N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, possess anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them useful in treating inflammatory diseases like arthritis and inflammatory bowel disease.

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial in protecting cells from oxidative stress and damage . This property is beneficial in preventing chronic diseases such as cardiovascular diseases and neurodegenerative disorders. The antioxidant mechanism involves scavenging free radicals and enhancing the body’s natural antioxidant defenses.

Antidiabetic Agents

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has potential applications in diabetes management . The compound can inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. By slowing down the breakdown of carbohydrates, it helps in controlling blood glucose levels, making it a promising candidate for antidiabetic drugs.

Neuroprotective Agents

The neuroprotective effects of this compound are being explored due to its ability to cross the blood-brain barrier and its antioxidant properties . It can potentially protect neurons from oxidative damage and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a valuable compound for developing treatments for these conditions.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9-8-15-19(2)11(9)12(20)16-14-18-17-13(21-14)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCPTWSMOLMVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.